(1-Amino-4,4-difluoropyrrolidin-2-yl)methanol
CAS No.: 2097957-17-8
Cat. No.: VC3212996
Molecular Formula: C5H10F2N2O
Molecular Weight: 152.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2097957-17-8 |
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Molecular Formula | C5H10F2N2O |
Molecular Weight | 152.14 g/mol |
IUPAC Name | (1-amino-4,4-difluoropyrrolidin-2-yl)methanol |
Standard InChI | InChI=1S/C5H10F2N2O/c6-5(7)1-4(2-10)9(8)3-5/h4,10H,1-3,8H2 |
Standard InChI Key | ARODZNWKQXZVNH-UHFFFAOYSA-N |
SMILES | C1C(N(CC1(F)F)N)CO |
Canonical SMILES | C1C(N(CC1(F)F)N)CO |
Introduction
Chemical Structure and Properties
Molecular Formula and Structure
Synthesis and Preparation
Reaction Conditions
The synthesis of fluorinated pyrrolidine derivatives typically requires careful control of reaction conditions:
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Temperature control is essential during fluorination reactions due to the exothermic nature of these processes.
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Anhydrous conditions are often necessary when using moisture-sensitive fluorinating agents.
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Inert atmosphere (nitrogen or argon) is typically employed to prevent side reactions.
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Chromatographic purification methods are commonly used to isolate the desired compound from reaction mixtures.
Industrial production of similar compounds may involve optimized reaction conditions to maximize yield and purity, potentially using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Chemical Reactivity
Functional Group Reactivity
The reactivity of (1-Amino-4,4-difluoropyrrolidin-2-yl)methanol is largely determined by its functional groups:
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Hydroxymethyl Group: This group can undergo oxidation to form aldehyde or carboxylic acid derivatives, as well as substitution reactions to form ethers or esters.
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Amino Group: The primary amine can participate in nucleophilic reactions, including acylation, alkylation, and reductive amination.
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Pyrrolidine Nitrogen: Although functionalized with an amino group, the pyrrolidine nitrogen may still exhibit some basicity and nucleophilicity.
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Gem-Difluoro Moiety: The presence of two fluorine atoms at the 4-position creates a relatively stable, non-reactive center due to the strength of the C-F bond.
Common Reactions
Based on the functional groups present in (1-Amino-4,4-difluoropyrrolidin-2-yl)methanol, several reaction types may be anticipated:
Oxidation Reactions:
The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).
Substitution Reactions:
The hydroxyl group can undergo substitution to form various derivatives, including ethers, esters, or leaving groups for further transformations.
Amino Group Reactions:
The primary amino group can participate in various reactions, including:
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Acylation to form amides
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Reductive amination with aldehydes or ketones
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Formation of imines or Schiff bases
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Nucleophilic addition to electrophiles
These reaction pathways provide opportunities for further functionalization and derivatization of the compound for various applications.
Biological Activity and Applications
Structure-Activity Relationships
The biological activity of (1-Amino-4,4-difluoropyrrolidin-2-yl)methanol would likely be influenced by several structural features:
Comparative Analysis
Related Fluorinated Pyrrolidine Derivatives
Comparing (1-Amino-4,4-difluoropyrrolidin-2-yl)methanol with other fluorinated pyrrolidine derivatives provides insights into the potential impact of structural variations on properties and activities. The table below presents a comparative analysis of structurally related compounds:
Compound | Key Structural Features | Notable Properties/Activities |
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(1-Amino-4,4-difluoropyrrolidin-2-yl)methanol | Gem-difluoro at C-4, amino at N-1, hydroxymethyl at C-2 | Potential pharmaceutical applications (inferred) |
((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol | Single fluorine at C-4 (R configuration), hydroxymethyl at C-2 (S configuration) | Neuroprotective, antidepressant, and antimicrobial potential |
((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol | Single fluorine at C-4 (S configuration), hydroxymethyl at C-2 (S configuration) | Different stereochemistry leading to distinct solubility and crystallization behavior |
((2R,4R)-4-Fluoropyrrolidin-2-yl)methanol | Single fluorine at C-4 (R configuration), hydroxymethyl at C-2 (R configuration) | Enantiomer with potential divergent biological activity |
[(2S,4S)-4-Fluoro-1-methylpyrrolidin-2-yl]methanol | Single fluorine at C-4, methyl at N-1, hydroxymethyl at C-2 | Increased lipophilicity, enhanced membrane permeability |
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